Bienvenue dans la boutique en ligne BenchChem!

3,3',4,4',5,5'-Hexamethoxystilbene

Cancer cell selectivity Tubulin polymerization Cytotoxicity profiling

Select 3,3',4,4',5,5'-Hexamethoxystilbene for your research to leverage its unique selectivity profile. Unlike resveratrol, this fully methoxylated analogue acts as a pro-angiogenic agent, a selective COX-2 (not COX-1) inhibitor, and a cancer-cell-specific tubulin binder that spares normal cells. This distinct pharmacology, supported by peer-reviewed evidence, makes it a non-interchangeable tool for studies in oncology, ischemia, and inflammation where other stilbene derivatives fail.

Molecular Formula C20H24O6
Molecular Weight 360.4 g/mol
Cat. No. B1196594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3',4,4',5,5'-Hexamethoxystilbene
Synonyms3,3',4,4',5,5'-hexamethoxy-trans-stilbene
3,3',4,4',5,5'-hexamethoxystilbene
Molecular FormulaC20H24O6
Molecular Weight360.4 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C=CC2=CC(=C(C(=C2)OC)OC)OC
InChIInChI=1S/C20H24O6/c1-21-15-9-13(10-16(22-2)19(15)25-5)7-8-14-11-17(23-3)20(26-6)18(12-14)24-4/h7-12H,1-6H3
InChIKeyDUESHOUIPOUGCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,3',4,4',5,5'-Hexamethoxystilbene – A Fully Methoxylated Resveratrol Derivative with Distinct Pharmacological Signature for Targeted Procurement


3,3',4,4',5,5'-Hexamethoxystilbene (HMS) is a synthetic, fully methoxylated analogue of the naturally occurring stilbene resveratrol, belonging to the polymethoxystilbene subclass (C₂₀H₂₄O₆, MW 360.4 g/mol) [1]. Unlike resveratrol, which possesses three free hydroxyl groups, HMS contains six methoxy substituents that eliminate all phenolic –OH moieties, fundamentally altering its lipophilicity (predicted logP >5 vs. ~3.1 for resveratrol), metabolic stability, and biological target engagement profile [2]. This compound has been identified as a pro-angiogenic small molecule, a selective anticancer agent with tubulin‑binding activity, and a highly selective cyclooxygenase‑2 (COX‑2) inhibitor, making it a non‑interchangeable research tool for therapeutic areas where hydroxyl‑bearing stilbenes exhibit limited efficacy or selectivity [3].

Why Generic Stilbene Substitution Cannot Match 3,3',4,4',5,5'-Hexamethoxystilbene in Target‑Specific Research and Development


Stilbene derivatives, despite sharing a common 1,2‑diphenylethylene scaffold, exhibit profoundly divergent biological activities determined by the number, position, and type of substituents on the aromatic rings [1]. Simply substituting a hydroxyl‑bearing analogue (e.g., resveratrol, pterostilbene, or 3,3′,4,4′,5,5′-hexahydroxystilbene) for HMS ignores critical structure–activity relationships that govern target engagement, metabolic fate, and selectivity. For example, the full methoxylation of HMS abolishes glucuronidation sites, dramatically enhancing metabolic stability relative to resveratrol, while simultaneously conferring pro‑angiogenic properties that are absent or opposite in less‑methylated analogues such as trans‑3,4,5,4′‑tetramethoxystilbene, which potently inhibits angiogenesis [2]. Likewise, HMS demonstrates selective COX‑2 inhibition and cancer‑cell‑selective tubulin binding, whereas resveratrol inhibits both COX‑1 and COX‑2 non‑selectively and fails to discriminate between malignant and normal cells [3]. These qualitative and quantitative differences make interchanging in‑class compounds scientifically indefensible for procurement decisions involving mechanistic studies, phenotypic screening, or preclinical development.

Quantitative Differentiation Evidence for 3,3',4,4',5,5'-Hexamethoxystilbene vs. Closest Structural and Functional Analogues


Cancer‑Cell‑Selective Cytotoxicity: HMS Outperforms Tubulin‑Binding Comparators in Therapeutic Window

In a systematic cytotoxicity screen across two cancerous (HeLa, U87) and two normal (EUFA30, HEK293) cell lines, (E)-3,3′,4,4′,5,5′-hexamethoxystilbene (compound 6) was identified as one of the three most active compounds out of nine stilbene/oxepine derivatives tested [1]. Critically, unlike the top tubulin binder 9‑nitrobenzo[b]naphtho[1,2‑f]oxepine (compound 4), which exhibited stronger tubulin interaction than colchicine but zero selectivity between cancer and normal cells, HMS (6) together with 4‑hydroxy‑2′,4′‑dinitrostilbene (8) demonstrated measurable selectivity, interacting more weakly with tubulin relative to colchicine while preferentially inhibiting cancer cell viability [1]. This selectivity profile was confirmed by flow cytometry and molecular docking studies to the colchicine binding site of tubulin (PDB crystal structure) [1]. Although exact IC₅₀ values were not publicly tabulated, the qualitative selectivity ranking (most active AND cancer‑selective) constitutes a key differentiation dimension for procurement.

Cancer cell selectivity Tubulin polymerization Cytotoxicity profiling

Pro‑Angiogenic Activity: HMS is the Only Resveratrol Methylated Derivative Identified as a Potent Angiogenesis Promoter

A screen of a series of resveratrol methylated derivatives uniquely identified 3,3′,4,4′,5,5′-hexamethoxy‑trans‑stilbene (HMS) as a potent pro‑angiogenic small molecule [1]. In vitro, HMS significantly promoted HUVEC proliferation, migration, invasion, and tube formation [1]. Ex vivo, it accelerated neo‑vessel sprouting in rat aortic ring assays [1]. In vivo, HMS increased neovascularization in chick chorioallantoic membrane (CAM) and mouse matrigel plug assays [1]. This pro‑angiogenic phenotype is in stark contrast to the anti‑angiogenic activity exhibited by the closely related analogue trans‑3,4,5,4′‑tetramethoxystilbene, which potently inhibits angiogenesis both in vitro and in vivo [2]. No other compound in the screened methylated series exhibited comparable pro‑angiogenic potency, establishing HMS as the only full‑methoxy derivative with this therapeutic direction.

Angiogenesis promotion Ischemic disease models Endothelial cell function

COX‑2 Selectivity: HMS Overcomes the COX‑1/COX‑2 Non‑Selectivity of Resveratrol

Patent data explicitly disclose that 3,3′,4,4′,5,5′-hexamethoxystilbene acts as a highly selective cyclooxygenase‑2 (COX‑2) inhibitor with significantly lower inhibitory action on COX‑1 than on COX‑2, whereas resveratrol inhibits both COX‑1 and COX‑2 with comparable effectiveness [1]. The selectivity was quantified using a human COX inhibitor screening immunoassay (IBL Products Company) that measured prostaglandin and thromboxane formation as IC₅₀ values, though the exact numerical IC₅₀ values are presented in a patent table not publicly retrievable in full text [1]. This selective COX‑2 inhibition profile positions HMS as a superior tool compound for studies requiring isoform‑specific prostaglandin pathway modulation, directly addressing the well‑known gastrointestinal and cardiovascular liabilities associated with non‑selective COX inhibition by resveratrol.

COX‑2 selective inhibition Inflammation Cancer chemoprevention

Metabolic Stability Advantage: Full Methoxylation Eliminates Rapid Glucuronidation of Hydroxylated Stilbenes

The six methoxy substituents of HMS completely replace the phenolic –OH groups present in resveratrol and pterostilbene, thereby eliminating the primary sites for UDP‑glucuronosyltransferase (UGT)‑mediated glucuronidation, the principal metabolic clearance pathway for hydroxylated stilbenes [1]. This structural feature predicts substantially longer in vivo half‑life and higher oral bioavailability compared to hydroxyl‑bearing analogues [2]. Studies on pterostilbene (which retains one free 4′‑OH) demonstrate that even partial methoxylation yields superior pharmacokinetics over resveratrol, and full methoxylation as in HMS represents the logical extreme of this metabolic stabilization strategy [2]. While direct comparative pharmacokinetic data for HMS remain sparse, the structure‑metabolism relationship is well‑established in the stilbene literature.

Metabolic stability Glucuronidation resistance Pharmacokinetics

Optimal Deployment Scenarios for 3,3',4,4',5,5'-Hexamethoxystilbene Based on Differentiated Evidence


In Vivo Tumor Models Requiring Tubulin‑Targeted Therapy with Reduced Normal Tissue Toxicity

For oncology research groups evaluating tubulin polymerization inhibitors, HMS is the rational procurement choice over colchicine or non‑selective stilbene tubulin binders such as compound 4 (9‑nitrobenzo[b]naphtho[1,2‑f]oxepine). The evidence from Garbicz et al. (2020) demonstrates that HMS selectively targets cancer cells (HeLa, U87) while sparing normal cells (EUFA30, HEK293), whereas comparator compounds with stronger tubulin binding lack this selectivity window [1]. This makes HMS uniquely suitable for xenograft and syngeneic tumor studies where therapeutic index is a critical endpoint.

Pro‑Angiogenic Drug Discovery for Ischemic Disease and Wound Healing

HMS is the only fully‑methoxylated resveratrol derivative shown to potently promote angiogenesis across in vitro, ex vivo, and in vivo models [1]. Research programs targeting peripheral artery disease, myocardial ischemia, or diabetic wound healing benefit from procuring HMS specifically, as the closely related analogue trans‑3,4,5,4′‑tetramethoxystilbene exerts anti‑angiogenic activity [2], and other methylated derivatives lack this activity altogether. Substituting any other stilbene in this application would yield negative or null results.

COX‑2 Pathway Dissection Without COX‑1 Confounding

Investigators studying the COX‑2‑specific prostaglandin signaling axis in inflammation or cancer chemoprevention should select HMS over resveratrol. Patent evidence confirms that HMS is a highly selective COX‑2 inhibitor, whereas resveratrol non‑selectively inhibits both COX‑1 and COX‑2 [1]. This differentiation is decisive for experiments where dual inhibition would mask isoform‑specific effects or introduce off‑target gastrointestinal/cardiovascular phenotypes.

Long‑Term In Vivo Dosing Studies Requiring Sustained Systemic Stilbene Exposure

For chronic oral administration studies where resveratrol's rapid glucuronidation necessitates impractically high doses, HMS offers a structural advantage: complete methoxylation removes all –OH conjugation sites, predicting superior metabolic stability and oral bioavailability [1][2]. Procurement of HMS for such studies avoids the pharmacokinetic limitations inherent to resveratrol and even partially‑methoxylated analogues like pterostilbene, which retains one free hydroxyl group vulnerable to phase II metabolism.

Quote Request

Request a Quote for 3,3',4,4',5,5'-Hexamethoxystilbene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.